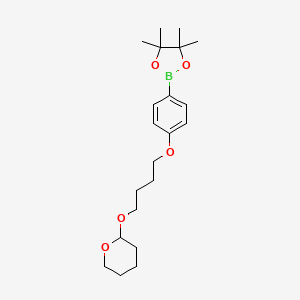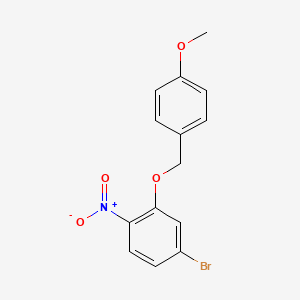![molecular formula C14H15FN2O4 B1472777 3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1955494-04-8](/img/structure/B1472777.png)
3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Übersicht
Beschreibung
3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid, also known as 3-FPEAA, is a small organic molecule with a wide range of applications in scientific research. It is a derivative of propanoic acid, with a 3-fluorophenyl group and a 2,5-dioxoimidazolidin-4-yl group linked to the carboxylic acid group. This molecule has been the focus of many studies due to its potential for use in various applications such as drug discovery, molecular imaging, and enzyme inhibition.
Wissenschaftliche Forschungsanwendungen
Medicine: Antiviral and Anticancer Applications
This compound has shown promise in the medical field due to its structural similarity to indole derivatives, which are known for their broad biological activities. Indole derivatives have been utilized in the development of antiviral and anticancer agents . The presence of the fluorophenyl group could potentially enhance these properties, making it a valuable candidate for pharmaceutical research.
Biotechnology: Building Blocks for Complex Molecules
In biotechnology, this compound could serve as a building block for synthesizing complex molecules, such as pentaamine and bis-heterocyclic libraries . These libraries are crucial for the discovery of new drugs and understanding biological processes.
Pharmacology: Agonist Profile for PPAR Receptors
The compound’s structure suggests it could have a potent agonist profile for PPARα, -γ, and -δ receptors . These receptors play a significant role in the regulation of metabolism, inflammation, and energy homeostasis, making this compound a potential target for treating metabolic disorders.
Organic Synthesis: Suzuki–Miyaura Coupling
In organic synthesis, compounds like this are often used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to create carbon-carbon bonds . This is fundamental for constructing complex organic molecules, including pharmaceuticals and polymers.
Materials Science: Synthesis of Liquid Crystalline Materials
The fluorinated phenyl group within this compound’s structure is often sought after in materials science for the synthesis of liquid crystalline materials . These materials have applications in displays and advanced optical devices.
Chemical Synthesis: Intermediate for Heterocyclic Compounds
Due to its reactive sites, this compound can act as an intermediate in the synthesis of various heterocyclic compounds . These compounds are not only pivotal in drug design but also in the development of agricultural chemicals and dyes.
Wirkmechanismus
The compound’s mode of action would depend on its specific interactions with these targets. It could act as an agonist, enhancing the activity of its target, or as an antagonist, inhibiting the target’s activity .
The compound’s effects on biochemical pathways would depend on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could potentially upregulate or downregulate that pathway .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as the compound’s chemical properties, route of administration, and the individual’s physiological conditions .
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and mode of action. These could range from changes in gene expression to alterations in cellular signaling pathways .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
3-[1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c15-10-3-1-2-9(8-10)6-7-17-13(20)11(16-14(17)21)4-5-12(18)19/h1-3,8,11H,4-7H2,(H,16,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHZOCSQIHWITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCN2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one](/img/structure/B1472694.png)

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472697.png)

![{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B1472702.png)


![[6-Chloro-4-(2,2-dimethyl-propionylamino)-pyridin-3-yl]-oxoacetic acid ethyl ester](/img/structure/B1472707.png)




![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)
